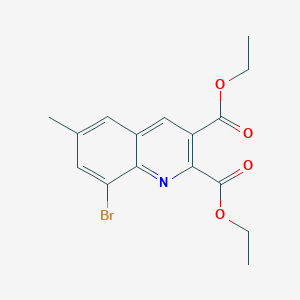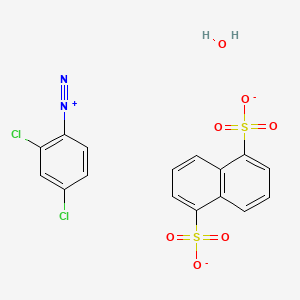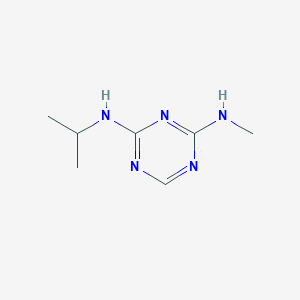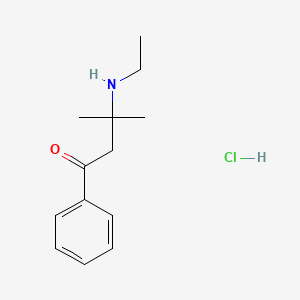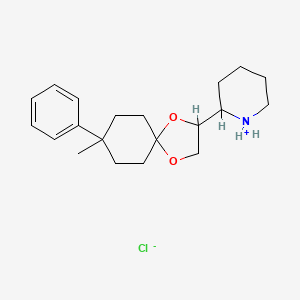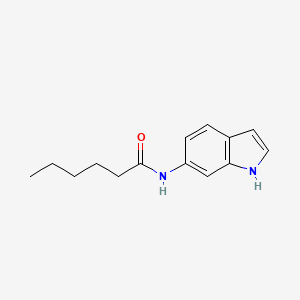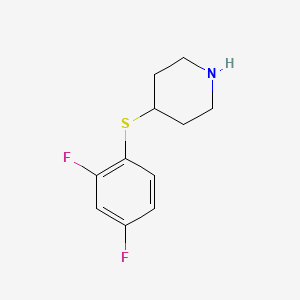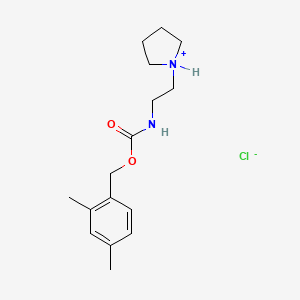
2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group substituted with two methyl groups at the 2 and 4 positions, a pyrrolidine ring, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with N-(2-pyrrolidinylethyl)amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with phosgene or a phosgene substitute to form the carbamate. The final product is obtained as a hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid catalysts to enhance the efficiency and yield of the reaction. The use of environmentally friendly reagents and conditions is also emphasized to minimize the environmental impact.
化学反応の分析
Types of Reactions
2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
科学的研究の応用
2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring and benzyl group contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate
- 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate acetate
- 2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate sulfate
Uniqueness
2,4-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
100836-73-5 |
|---|---|
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC名 |
(2,4-dimethylphenyl)methyl N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13-5-6-15(14(2)11-13)12-20-16(19)17-7-10-18-8-3-4-9-18;/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,17,19);1H |
InChIキー |
MJXZRKRAMLDFCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)COC(=O)NCC[NH+]2CCCC2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


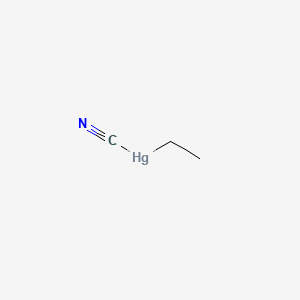

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
